molecular formula C26H22FN3O2 B2498618 3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-54-8

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2498618
CAS No.: 866347-54-8
M. Wt: 427.479
InChI Key: JYGIWMHIHZZBEB-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluoro substituent, and a methoxyphenylmethyl group

Scientific Research Applications

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, as well as investigation of its potential applications, for example in medicinal chemistry or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of Intermediate Compounds: The synthesis begins with the preparation of key intermediates, such as 4-ethoxybenzaldehyde and 4-methoxybenzylamine.

    Cyclization Reaction: The intermediates undergo a cyclization reaction to form the pyrazoloquinoline core structure. This step often involves the use of reagents like hydrazine hydrate and a suitable catalyst.

    Final Coupling: The final step involves coupling the ethoxyphenyl and methoxyphenylmethyl groups to the pyrazoloquinoline core. This is typically done using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-8-fluoro-5-[(4-ethoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
  • 3-(4-chlorophenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
  • 3-(4-ethoxyphenyl)-8-chloro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Uniqueness

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-3-32-21-11-6-18(7-12-21)25-23-16-30(15-17-4-9-20(31-2)10-5-17)24-13-8-19(27)14-22(24)26(23)29-28-25/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGIWMHIHZZBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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